N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that features a thiazole ring substituted with a chlorothiophene group and a p-tolylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving thiourea and α-haloketones.
Introduction of the Chlorothiophene Group: The chlorothiophene group can be introduced via a substitution reaction, where a suitable chlorothiophene derivative reacts with the thiazole intermediate.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached through a nucleophilic substitution reaction, where a p-tolylthiol reacts with an appropriate intermediate.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NaOH, KCN), and electrophiles (alkyl halides, acyl chlorides) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, it can be used in the synthesis of novel materials or catalysts.
Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might be used in the development of new polymers, coatings, or other industrial materials.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide: Similar structure but with a bromothiophene group instead of a chlorothiophene group.
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(methylthio)propanamide: Similar structure but with a methylthio group instead of a p-tolylthio group.
Uniqueness
The uniqueness of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS3/c1-11-2-4-12(5-3-11)22-9-8-16(21)20-17-19-13(10-23-17)14-6-7-15(18)24-14/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIUBPRCHJPCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.